

GNE-064: Application Notes and Protocols for Biochemical Assays

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Compound of Interest

Compound Name: *Gne-064*

Cat. No.: *B15571641*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-064 is a potent and selective chemical probe targeting the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex subunits SMARCA4 (BRG1) and SMARCA2 (BRM), as well as the fifth bromodomain of PBRM1.[1][2]

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby recruiting regulatory complexes to chromatin and influencing gene expression.[2][3] The SWI/SNF complex is a key regulator of chromatin structure and gene transcription, and its dysregulation is implicated in various cancers.[4][5] **GNE-064** serves as a valuable tool for investigating the biological roles of these specific bromodomains and for the development of potential therapeutic agents.[1][2]

These application notes provide detailed protocols for the use of **GNE-064** in common biochemical and cellular assays to characterize its binding affinity, cellular target engagement, and effects on signaling pathways.

Data Presentation

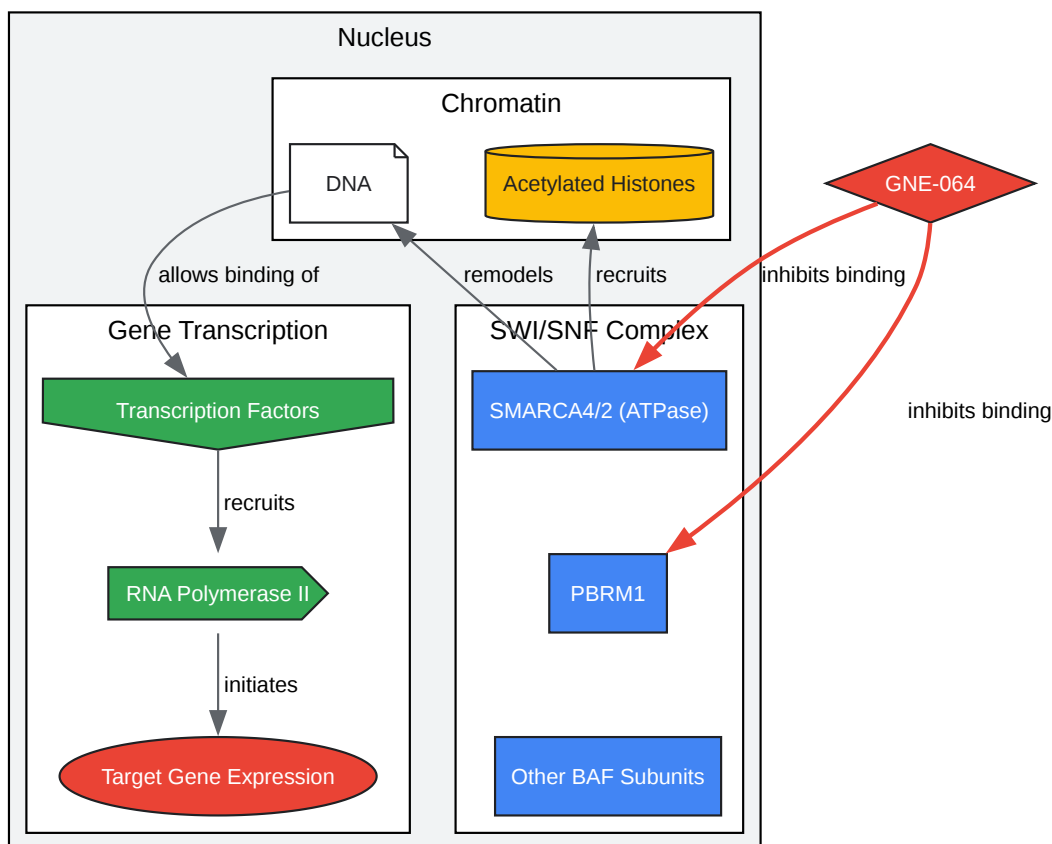
Table 1: Biochemical Potency and Cellular Activity of GNE-064

Target	Assay Type	IC50 (μM)	Kd (μM)	EC50 (μM)	Reference
SMARCA4	Biochemical Inhibition	0.035	0.010	-	[1] [4]
SMARCA2	Biochemical Inhibition	-	0.016	-	[1] [4]
PBRM1 (BD5)	Biochemical Inhibition	-	0.018	-	[1] [4]
PBRM1 (BD2)	Biochemical Inhibition	-	0.049	-	[1] [4]
SMARCA2	Cellular Target Engagement	-	-	0.10	[1] [4]

Signaling Pathway

The SWI/SNF complex utilizes the energy from ATP hydrolysis by its catalytic subunits, SMARCA4 or SMARCA2, to remodel chromatin. The bromodomains of these subunits, along with PBRM1, anchor the complex to acetylated histones at specific genomic loci. This remodeling activity alters the accessibility of DNA to transcription factors, thereby regulating the expression of target genes involved in cellular processes such as proliferation, differentiation, and DNA repair. **GNE-064** competitively binds to the acetyl-lysine binding pocket of the SMARCA4, SMARCA2, and PBRM1 bromodomains, preventing the recruitment of the SWI/SNF complex to chromatin and subsequently modulating gene expression.

GNE-064 Mechanism of Action in SWI/SNF Pathway

[Click to download full resolution via product page](#)Mechanism of **GNE-064** in the SWI/SNF signaling pathway.

Experimental Protocols

Biochemical Assay: SMARCA4/2 Bromodomain Binding (AlphaScreen)

This protocol describes a competitive binding assay to determine the IC₅₀ of **GNE-064** for the SMARCA4 and SMARCA2 bromodomains using AlphaScreen technology. The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain.

Materials:

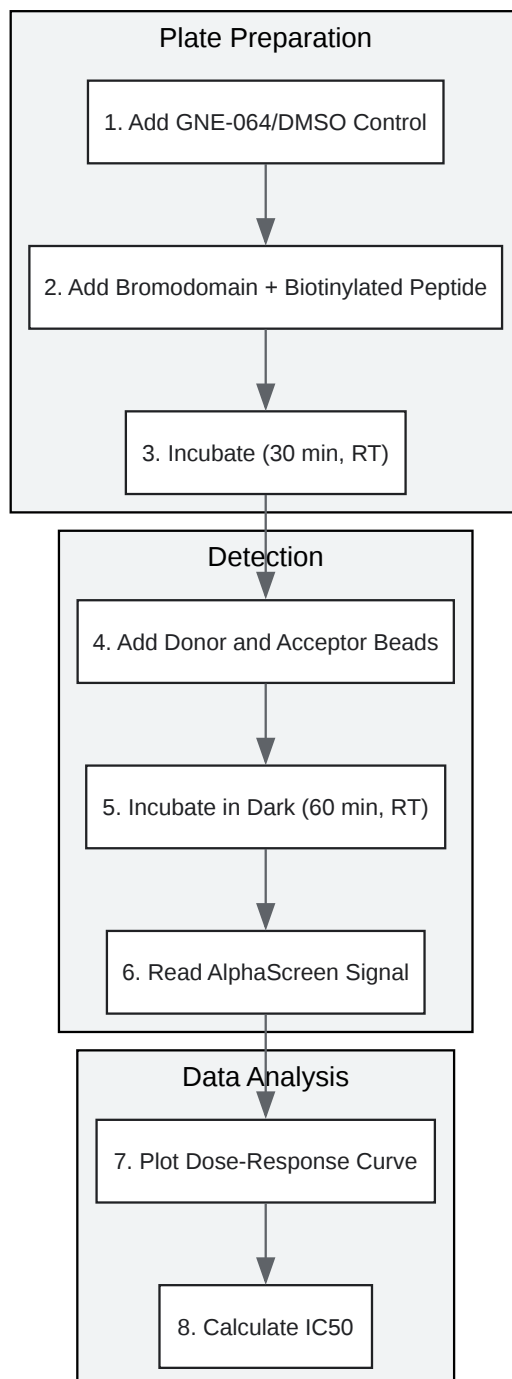
- GST-tagged recombinant human SMARCA4 or SMARCA2 bromodomain
- Biotinylated histone H3 peptide (e.g., H3K14ac)
- Streptavidin-coated Donor beads (PerkinElmer)
- Anti-GST Acceptor beads (PerkinElmer)
- **GNE-064**
- Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, 1 mM DTT
- 384-well white opaque microplates (e.g., PerkinElmer ProxiPlate)

Procedure:

- Prepare a serial dilution of **GNE-064** in DMSO, and then dilute in Assay Buffer to the desired final concentrations.
- In a 384-well plate, add 5 µL of the diluted **GNE-064** or DMSO control.
- Add 5 µL of a solution containing the GST-tagged bromodomain and the biotinylated histone peptide in Assay Buffer. The final concentrations should be optimized, but a starting point is 20 nM protein and 20 nM peptide.
- Incubate for 30 minutes at room temperature.
- Prepare a suspension of Streptavidin-coated Donor beads and anti-GST Acceptor beads in Assay Buffer in the dark. Add 10 µL of this bead suspension to each well. Final bead concentration is typically 10 µg/mL.

- Incubate the plate in the dark at room temperature for 60 minutes.
- Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.
- Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

AlphaScreen Biochemical Assay Workflow



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Workflow for the AlphaScreen biochemical assay.

Cellular Assay: SMARCA2 Bromodomain Target Engagement (NanoBRET)

This protocol outlines a NanoBRET (Bioluminescence Resonance Energy Transfer) assay to measure the target engagement of **GNE-064** with the SMARCA2 bromodomain in living cells. The assay measures the displacement of a fluorescent tracer from a NanoLuc-tagged SMARCA2 bromodomain by a competitive inhibitor.

Materials:

- U2OS cells stably expressing ZsGreen-SMARCA2 bromodomain (or a NanoLuc-SMARCA2 bromodomain fusion)
- NanoBRET fluorescent tracer specific for the SMARCA2 bromodomain
- NanoBRET Nano-Glo Substrate (Promega)
- **GNE-064**
- Opti-MEM I Reduced Serum Medium (Gibco)
- 96-well white opaque cell culture plates

Procedure:

- Seed the U2OS cells in a 96-well white plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
- Prepare a serial dilution of **GNE-064** in DMSO.
- Dilute the **GNE-064** and the NanoBRET tracer in Opti-MEM.
- Remove the culture medium from the cells and replace it with the Opti-MEM containing the tracer and varying concentrations of **GNE-064**. Include a no-inhibitor control.
- Incubate the plate for 2 hours at 37°C in a CO2 incubator.
- Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's instructions.

- Add the substrate to each well.
- Read the plate within 10 minutes on a luminometer capable of measuring BRET, with filters for donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
- Calculate the NanoBRET ratio and plot the dose-response curve to determine the EC50 value.

Conclusion

GNE-064 is a well-characterized and selective inhibitor of the bromodomains of SMARCA4, SMARCA2, and PBRM1. The provided protocols for biochemical and cellular assays offer robust methods for researchers to investigate the role of these bromodomains in various biological processes and to aid in the development of novel therapeutics targeting the SWI/SNF complex. Careful optimization of assay conditions is recommended for achieving reliable and reproducible results.

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